rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride
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Description
Rac-methyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate; hydrochloride is explored in the context of organic synthesis, demonstrating its utility in creating diverse molecular structures. For example, it has been involved in the synthesis of 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives through reactions with diethyl acetylenedicarboxylate, showcasing the compound's versatility in synthesizing piperazine and oxazine derivatives with potential pharmaceutical applications (Iwanami et al., 1964).
Catalysis and Reaction Mechanisms
- Investigations into the catalytic properties and reaction mechanisms of related compounds provide insights into their potential roles in synthetic chemistry. For instance, the study of amphoteric linear poly(amido-amine)s has shown their effectiveness as endosomolytic polymers, correlating physicochemical properties with biological activity, highlighting the broader implications of research on similar chemical structures (Ferruti et al., 2000).
Material Science and Engineering
- The application of Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate; hydrochloride extends to material science, where its derivatives are utilized in creating novel materials with unique properties. Research on 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives, for instance, reveals the structural and bonding characteristics essential for designing materials with specific functions (Odabaşoǧlu et al., 2003).
Pharmaceutical Chemistry
- While specifically excluding drug use and dosage information, it's noteworthy that related compounds are instrumental in pharmaceutical chemistry research, focusing on the synthesis of molecules with potential therapeutic benefits. The creation of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, for example, highlights the ongoing efforts to develop new pharmaceutical compounds utilizing Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate; hydrochloride or its analogs as key intermediates (Ella-Menye et al., 2005).
Environmental Chemistry
- The compound and its derivatives are also of interest in environmental chemistry, where they may play a role in green chemistry applications, such as catalysis in CO2 reduction and functionalization, demonstrating the compound's potential in contributing to sustainable chemical practices (Liu et al., 2017).
Properties
IUPAC Name |
methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNQCEAUAOJLDL-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.